5-Acetyl-2,3-dihydro-1,4-thiazine is a heterocyclic compound identified as a potent aroma compound with an intense roasty, popcorn-like odor. [, ] It was first discovered in the Maillard reaction, specifically from the thermal interaction between cysteine and ribose. [, ] This compound plays a significant role in food chemistry and flavor research, particularly in understanding the development of desirable aromas in cooked foods.
Route 1: One-step Synthesis []: * This method utilizes 1-bromo-3,3-dimethoxy-2-butanone and an N-protected 2-mercaptoethylamine. * The reaction proceeds through nucleophilic substitution of the bromine by the sulfur atom of the protected mercaptoethylamine. * Subsequent cyclization and hydrolysis steps yield the target 5-acetyl-2,3-dihydro-1,4-thiazine.
Route 2: Two-step Synthesis []:* This approach also uses 1-bromo-3,3-dimethoxy-2-butanone and N-protected 2-mercaptoethylamine as starting materials.* Nucleophilic substitution is followed by deprotection of the primary amino group using trifluoroacetic acid (TFA).* This deprotection triggers spontaneous intramolecular transimination and hydrolysis of the acetal moiety, resulting in the formation of 5-acetyl-2,3-dihydro-1,4-thiazine in high yield.
While the provided abstracts don't include specific molecular structure data, 5-acetyl-2,3-dihydro-1,4-thiazine's structure was confirmed through NMR spectroscopy and high-resolution mass spectrometry. [] The molecule consists of a six-membered dihydrothiazine ring with an acetyl group attached to the 5th position.
A key physical property of 5-acetyl-2,3-dihydro-1,4-thiazine is its extremely low odor threshold, reported as 0.06 ng/L of air. [, ] This highlights its potency as an odorant, being comparable to other potent roasty-smelling compounds like 2-acetyl-1-pyrroline and 2-acetyl-2-thiazoline. [] Its volatility is implied through its detection in headspace analysis of model reaction mixtures. []
The primary application of 5-acetyl-2,3-dihydro-1,4-thiazine lies in its role as a flavoring agent, specifically in replicating roasty and popcorn-like aromas in food products. [, ] Its identification in model Maillard reactions, particularly those involving cysteine and sugars like ribose, glucose, and rhamnose, makes it a valuable target for flavor development in various cooked food products. [, , ]
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